4-(4-Methylphenoxy)butanoic acid
Overview
Description
4-(4-Methylphenoxy)butanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by a butanoic acid backbone with a 4-methylphenoxy group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Methylphenoxy)butanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where toluene reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction forms an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-(4-Methylphenoxy)butanone or this compound derivatives.
Reduction: Formation of 4-(4-Methylphenoxy)butanol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
4-(4-Methylphenoxy)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)butanoic acid involves its interaction with specific molecular targets. As a synthetic auxin, it mimics the action of natural plant hormones, promoting cell elongation and division. The compound is absorbed by plant leaves and roots, where it is translocated to target sites, disrupting normal growth processes and leading to the death of susceptible weeds .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-2-methylphenoxy)butanoic acid: Another phenoxy acid herbicide with similar applications but differing in the presence of a chlorine atom.
4-(4-Methoxyphenyl)butanoic acid: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
4-(4-Methylphenoxy)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-methylphenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-4-6-10(7-5-9)14-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLYOAIYJDZSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290112 | |
Record name | 4-(4-methylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22180-02-5 | |
Record name | 22180-02-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-methylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylphenoxy)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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